Bicyclo(2.2.2)oct-2-ene, 1-methoxy-
Overview
Description
Bicyclo(2.2.2)oct-2-ene, 1-methoxy- is an organic compound with the molecular formula C9H14O and a molecular weight of 138.2069 g/mol . This compound is characterized by its bicyclic structure, which consists of two fused cyclohexane rings and a methoxy group attached to the second carbon of the double bond. The unique structure of bicyclo(2.2.2)oct-2-ene, 1-methoxy- makes it an interesting subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.2)oct-2-ene, 1-methoxy- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 1,3-cyclohexadiene with ethylene in the presence of a catalyst to form the bicyclic structure . The methoxy group can be introduced through subsequent reactions, such as the methylation of the hydroxyl group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of bicyclo(2.2.2)oct-2-ene, 1-methoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.2)oct-2-ene, 1-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated bicyclic compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Bicyclo(2.2.2)oct-2-ene, 1-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with unique properties
Mechanism of Action
The mechanism of action of bicyclo(2.2.2)oct-2-ene, 1-methoxy- involves its interaction with molecular targets and pathways within a system. The compound’s bicyclic structure allows it to participate in various chemical reactions, influencing its reactivity and interactions. The methoxy group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating different types of chemical transformations .
Comparison with Similar Compounds
Bicyclo(2.2.2)oct-2-ene, 1-methoxy- can be compared with other similar compounds, such as:
Bicyclo(2.2.2)oct-2-ene: Lacks the methoxy group, resulting in different reactivity and applications.
Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Contains additional carboxylic acid groups, making it useful in polymer synthesis.
2-Methyl-bicyclo(2.2.2)-oct-2-ene: Has a methyl group instead of a methoxy group, leading to variations in chemical behavior.
The uniqueness of bicyclo(2.2.2)oct-2-ene, 1-methoxy- lies in its specific functional group and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methoxybicyclo[2.2.2]oct-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-10-9-5-2-8(3-6-9)4-7-9/h2,5,8H,3-4,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPZEMDZGYCLDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(CC1)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180175 | |
Record name | Bicyclo(2.2.2)oct-2-ene, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25489-02-5 | |
Record name | Bicyclo(2.2.2)oct-2-ene, 1-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025489025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.2)oct-2-ene, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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